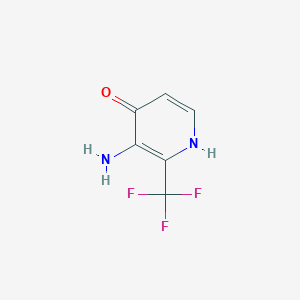

3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine

CAS No.: 1227581-79-4

Cat. No.: VC3028336

Molecular Formula: C6H5F3N2O

Molecular Weight: 178.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1227581-79-4 |

|---|---|

| Molecular Formula | C6H5F3N2O |

| Molecular Weight | 178.11 g/mol |

| IUPAC Name | 3-amino-2-(trifluoromethyl)-1H-pyridin-4-one |

| Standard InChI | InChI=1S/C6H5F3N2O/c7-6(8,9)5-4(10)3(12)1-2-11-5/h1-2H,10H2,(H,11,12) |

| Standard InChI Key | UJLBWQRMWAZISG-UHFFFAOYSA-N |

| SMILES | C1=CNC(=C(C1=O)N)C(F)(F)F |

| Canonical SMILES | C1=CNC(=C(C1=O)N)C(F)(F)F |

Introduction

3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative of significant interest in medicinal chemistry, organic synthesis, and pharmaceutical research. This compound features a trifluoromethyl group, an amino group, and a hydroxyl group attached to the pyridine ring, making it a versatile building block for various applications. Below, we explore its chemical properties, synthesis, applications, and relevance in research.

Synthesis

The synthesis of 3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine typically involves multi-step reactions starting with pyridine derivatives. Common strategies include:

-

Electrophilic Substitution: Introduction of the trifluoromethyl group via halogenation or other electrophilic reactions.

-

Amination: Addition of the amino group through nucleophilic substitution.

-

Hydroxylation: Hydroxylation at specific positions on the pyridine ring using oxidizing agents.

These steps may involve catalysts such as palladium or copper to ensure regioselectivity and high yields.

Applications

3-Amino-4-hydroxy-2-(trifluoromethyl)pyridine is widely used in various fields due to its functional versatility:

-

Pharmaceuticals:

-

Serves as a precursor for active pharmaceutical ingredients (APIs).

-

Used in the synthesis of kinase inhibitors for cancer treatment.

-

Plays a role in developing immunotherapy drugs.

-

-

Ligand Design:

-

Acts as a ligand for stabilizing hypervalent iodine species.

-

Facilitates synthetic transformations in organic chemistry.

-

-

Medicinal Chemistry:

-

Its trifluoromethyl group enhances drug bioavailability and metabolic stability.

-

Used to design molecules with improved pharmacokinetics.

-

Research Findings

Recent studies highlight the importance of trifluoromethyl-substituted heterocycles in biological applications:

-

Anticancer Activity:

-

Antifungal and Insecticidal Properties:

-

Drug Discovery:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume